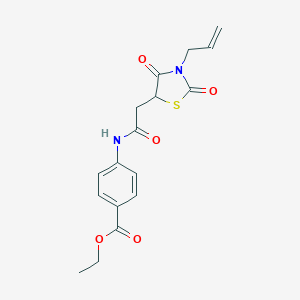

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

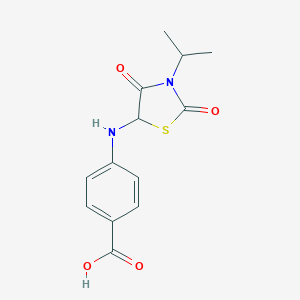

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have been associated with a range of biological activities, including antidiabetic, antimicrobial, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, and anti-HIV activities .

Synthesis Analysis

The synthesis of thiazolidinediones, such as this compound, often involves the reaction of thiourea with maleic anhydride in hydrochloric acid . The compounds are then characterized using spectral techniques .Zukünftige Richtungen

Thiazolidinediones, such as Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate, have the potential to be developed as partial PPAR-γ agonists . They possess promising antidiabetic activity comparable with the standard drug rosiglitazone . Future research could focus on further investigating the antidiabetic properties of these compounds .

Wirkmechanismus

Target of Action

The primary target of Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to interact with specific DNA sequences known as PPAR response elements. This interaction influences the transcription of various genes, including those involved in glucose and lipid metabolism .

Biochemical Pathways

Upon activation, PPAR-γ modulates several biochemical pathways involved in glucose and lipid metabolism. It enhances insulin sensitivity and plays a significant role in adipogenesis, the process of fat cell differentiation . By acting as a partial agonist, the compound can avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders, while retaining antidiabetic efficiency .

Pharmacokinetics

The compound’s efficacy in in vivo antidiabetic evaluations suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound has shown promising antidiabetic activity in streptozotocin-induced diabetic mice, comparable with the standard drug rosiglitazone .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUHJGDMSYVURP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)

![(4-Benzylpiperidin-1-yl){1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B352537.png)

![(3-Nitrophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B352546.png)

![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352553.png)

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352559.png)

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)

![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)